Ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 299.37 g/mol. Its structure features a unique combination of an imidazole ring fused with a benzimidazole moiety, along with a carboxylate ester functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry and material science.
The compound is classified under heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. It is synthesized through various chemical methodologies that involve the construction of the imidazo[1,2-a]benzimidazole core followed by functionalization at specific positions. The compound can be sourced from chemical suppliers that specialize in organic compounds for research purposes.
The synthesis of ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate typically involves several key steps:
The molecular structure of ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate can be represented as follows:
The compound's structure can be visualized using molecular modeling software or drawing tools that support chemical structure representation.
Ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which must be optimized for desired outcomes.
The mechanism of action for ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves its interaction with biological targets. Research indicates that compounds within this class may exhibit activity against specific enzymes or receptors by binding to active sites or allosteric sites, thereby modulating their activity. The precise mechanism often depends on structural modifications and specific biological contexts being studied.
Ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate exhibits several notable physical and chemical properties:
Further characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are often employed to confirm its identity and purity.
Ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
The compound’s systematic name, ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, adheres strictly to IUPAC conventions for fused heterobicyclic systems. The name encodes critical structural information:
Alternative nomenclature occasionally appears in chemical databases (e.g., ethyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate), reflecting historical numbering discrepancies. However, IUPAC prioritizes the 9H-tautomer due to the electronegativity of N-9 [4] [8].
Table 1: Nomenclature Systems for the Target Compound
Nomenclature System | Name |
---|---|
Systematic (IUPAC) | ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate |
Alternative | ethyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate |
CAS Variant | ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate (for analogues) |
The compound’s molecular formula, C₁₇H₂₁N₃O₂, was confirmed via high-resolution mass spectrometry and elemental analysis across multiple sources [1] [3]. Key mass data include:
The molecular weight falls within the optimal range for drug-like molecules (200–500 Da), satisfying Lipinski’s Rule of Five criteria. This suggests favorable permeability and absorption potential. Heteroatom distribution (N₃O₂) contributes to hydrogen-bonding capacity, with calculated parameters aligning with bioavailable scaffolds:
Table 2: Molecular Formula and Physicochemical Parameters
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₃O₂ |
Exact Mass | 299.1634 Da |
Molecular Weight | 299.37 g/mol |
Heavy Atom Count | 22 |
Topological Polar Surface Area (TPSA) | 48.7 Ų |
X-ray Crystallography: Although direct crystallographic data for this specific butyl derivative is unavailable, the closely related analogue ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate (P21/c space group, monoclinic system) provides insights into geometric preferences. Key parameters include:
NMR Spectroscopy:
Table 3: Comparative Crystallographic Data for Structural Analogues
Parameter | Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate [9] | Hypothesized Target Compound |
---|---|---|
Crystal System | Monoclinic | Monoclinic (predicted) |
Space Group | P21/c | P21/c (predicted) |
Dihedral Angle (Imidazole/Benzene) | 1.69° | <5° (estimated) |
Pendant Group Torsion | 70.96° (phenyl) | ~75° (butyl, estimated) |
The imidazo[1,2-a]benzimidazole core exhibits protonropic tautomerism, with stability dictated by substituents and solvent polarity. Two primary tautomers dominate:
Conformational Flexibility:
The imidazo[1,2-a]benzimidazole scaffold offers distinct advantages over simpler benzimidazoles or imidazopyridines:
Table 4: Heterocyclic Scaffold Comparison for Drug Design
Parameter | Imidazo[1,2-a]benzimidazole | Benzimidazole | Imidazo[2,1-b]thiazole |
---|---|---|---|
Representative Drug | Target Compound (research) | Albendazole (anthelmintic) | Thiabendazole (antifungal) |
Aromatic System | Tricyclic, planar | Bicyclic, semi-flexible | Bicyclic, planar |
Tautomeric Forms | 2 dominant (9H/3H) | 2 (1H/3H) | 1 fixed |
cLogP (Unsubstituted) | 2.9 | 2.1 | 1.8 |
H-Bond Acceptors | 3–5 | 2–3 | 2–4 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1